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Compound of Interest

Compound Name:
N-methyl-N-(4-morpholin-4-

ylbenzyl)amine

Cat. No.: B065568 Get Quote

N-methyl-N-(4-morpholin-4-ylbenzyl)amine is a synthetic organic compound featuring a

central benzylamine core substituted with a methyl group on the nitrogen and a morpholine ring

at the para position of the phenyl ring.

Chemical Structure:

Caption: Chemical structure of N-methyl-N-(4-morpholin-4-ylbenzyl)amine.
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Property Value Source

IUPAC Name
N-methyl-N-(4-morpholin-4-

ylbenzyl)amine
-

CAS Number 179328-22-4 [1]

Molecular Formula C₁₂H₁₈N₂O Calculated

Molecular Weight 206.28 g/mol Calculated

Appearance
Predicted: Colorless to yellow

oil or low-melting solid
Inferred

pKa (Conjugate Acid) Predicted: ~8.5 - 9.5
Inferred from similar tertiary

amines

LogP Predicted: ~1.5 - 2.5
Inferred from structural

analogs

Section 2: Synthesis and Purification Protocol
The most direct and efficient synthesis of N-methyl-N-(4-morpholin-4-ylbenzyl)amine is

through the reductive amination of 4-morpholinobenzaldehyde with methylamine.[2][3] This

one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ

to the desired secondary amine.[4]

Rationale for Method Selection: Reductive amination is a cornerstone of amine synthesis in

medicinal chemistry due to its high efficiency, broad substrate scope, and operational simplicity.

[3][4] The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used,

it can also reduce the starting aldehyde.[2] A milder, more selective reducing agent like sodium

triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is preferred as it

selectively reduces the imine intermediate over the carbonyl group, leading to higher yields and

purity.[2][5]

Proposed Synthesis Workflow:
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Starting Materials:
- 4-Morpholinobenzaldehyde

- Methylamine (e.g., 2M in THF)
- NaBH(OAc)₃

- Dichloromethane (DCM)

Step 1: Imine Formation &
In Situ Reduction

Combine in DCM,
stir at RT for 1-2h

Step 2: Reaction Quench
(e.g., sat. NaHCO₃ solution)

Slowly add to quench
excess reducing agent

Step 3: Workup &
Liquid-Liquid Extraction

(DCM / H₂O)

Separate organic layer,
wash with brine, dry (Na₂SO₄)

Step 4: Purification
(Flash Column Chromatography)

Load concentrated crude
onto silica gel column

Step 5: Final Product
Characterization

Combine pure fractions,
concentrate in vacuo

Pure N-methyl-N-(4-
morpholin-4-ylbenzyl)amine

Click to download full resolution via product page

Caption: Proposed workflow for synthesis and purification.
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Detailed Experimental Protocol:

Reaction Setup: To a solution of 4-morpholinobenzaldehyde (1.0 eq) in anhydrous

dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂), add

methylamine (1.2 eq, e.g., as a 2.0 M solution in THF). Stir the mixture at room temperature

for 30 minutes to facilitate imine formation.

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15

minutes. The reaction is mildly exothermic. Allow the reaction to stir at room temperature for

3-6 hours, monitoring progress by TLC or LC-MS.

Workup: Upon completion, carefully quench the reaction by slow addition of a saturated

aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer

the mixture to a separatory funnel and separate the layers.

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced

pressure to yield the crude product.

Purification: Purify the crude residue by flash column chromatography on silica gel, using a

gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure N-
methyl-N-(4-morpholin-4-ylbenzyl)amine.

Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound.

Analytical Workflow:
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Primary Confirmation

Secondary Verification

¹H and ¹³C NMR
(Structural Confirmation)

FTIR Spectroscopy
(Functional Groups)

Mass Spectrometry (LC-MS)
(Molecular Weight & Purity)

Purity Analysis (HPLC)
(Quantitative Purity >95%)

Purified Compound

Click to download full resolution via product page

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data:

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals

for the methyl group (a singlet, ~2.2-2.4 ppm), the benzylic methylene protons (a singlet,

~3.4-3.6 ppm), the aromatic protons on the benzene ring (two doublets, ~6.8-7.3 ppm), and

the methylene protons of the morpholine ring (two triplets, ~2.8-3.2 ppm and ~3.7-3.9 ppm).

¹³C NMR (Carbon NMR): The spectrum should display the correct number of unique carbon

signals corresponding to the structure, including signals for the N-methyl, benzylic CH₂,

aromatic carbons, and morpholine carbons.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion

mode should show a prominent [M+H]⁺ ion at m/z 207.29, confirming the molecular weight.

Purity Assessment (HPLC): A reverse-phase HPLC analysis should indicate a purity of ≥95%

for use in biological or further chemical assays.

Section 4: Potential Biological and Pharmacological
Relevance
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While no specific biological activity has been documented for N-methyl-N-(4-morpholin-4-
ylbenzyl)amine in peer-reviewed literature, its structural motifs are prevalent in

pharmacologically active compounds.

The Morpholine Moiety: The morpholine ring is a common heterocycle in medicinal

chemistry, often introduced to improve aqueous solubility, metabolic stability, and

pharmacokinetic profiles.[6] It is a structural component in numerous approved drugs,

including kinase inhibitors and receptor antagonists.[6]

The Benzylamine Scaffold: Substituted benzylamines are a versatile class of compounds

that can interact with a wide range of biological targets, particularly in the central nervous

system.[7] They often serve as key building blocks for therapeutic agents.[7]

The combination of these two pharmacophores suggests that N-methyl-N-(4-morpholin-4-
ylbenzyl)amine could be a valuable candidate for screening in various drug discovery

programs, particularly those targeting CNS receptors or kinases. It may be used as a

biochemical reagent for life science research.[8]

Section 5: Safety and Handling
No specific toxicity data is available for this compound. Therefore, it must be handled with the

standard precautions applicable to novel research chemicals and tertiary amines.

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-

resistant gloves (e.g., nitrile).

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any potential vapors. Avoid direct contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing

agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations for

chemical waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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